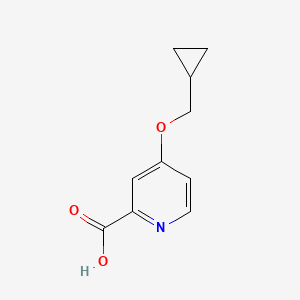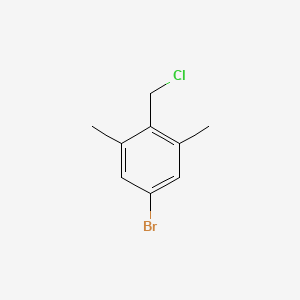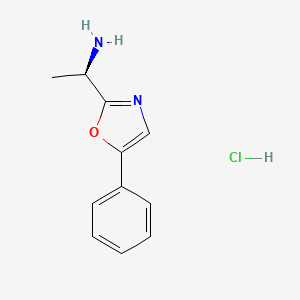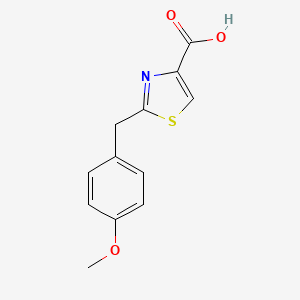
1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups . It has a pyrrolidine-2,5-dione group, which is a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom . It also contains an azetidine ring, which is a four-membered ring with a nitrogen atom . The molecule also has a sulfonyl group attached to a fluoromethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrrolidine-2,5-dione and azetidine rings would add rigidity to the structure . The sulfonyl group would likely have a strong influence on the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups . For example, the carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition . The sulfonyl group could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents . The rigid ring structures could also influence its melting and boiling points .科学的研究の応用
Serotonin Receptor Modulation
The pyrrolidine scaffold is significant in the modulation of serotonin receptors, which play crucial roles in the central nervous system and peripheral body systems . Derivatives of pyrrolidine-2,5-dione could potentially be used to develop new drugs targeting these receptors.
Anticancer Activity
The structural complexity of pyrrolidine-2,5-dione derivatives allows for the exploration of anticancer properties. The non-planarity and stereochemistry of the pyrrolidine ring contribute to the binding affinity and selectivity towards cancer targets .
Neuroprotective Agents
Due to the ability of pyrrolidine derivatives to cross the blood-brain barrier, they are explored for neuroprotective effects. They can be designed to target neurodegenerative diseases by modulating relevant biological pathways .
Anti-Inflammatory Agents
The pyrrolidine scaffold’s versatility extends to the development of anti-inflammatory agents. Its derivatives can be structured to inhibit key enzymes or signaling molecules involved in inflammatory processes .
Antimicrobial Agents
Research into pyrrolidine-2,5-dione derivatives includes their potential as antimicrobial agents. Their structural diversity allows for targeting a broad spectrum of pathogenic microorganisms .
Enzyme Inhibitors for Metabolic Disorders
Compounds based on the pyrrolidine-2,5-dione scaffold can act as enzyme inhibitors, addressing metabolic disorders by interfering with the enzymatic pathways involved in disease progression .
Plant Growth Regulators
Indole derivatives, closely related to pyrrolidine structures, are known for their role in plant growth and development. Pyrrolidine-2,5-dione derivatives could be synthesized to mimic or influence these natural processes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSWBGKZXOAOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
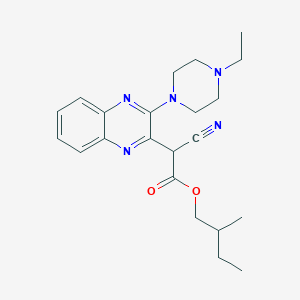
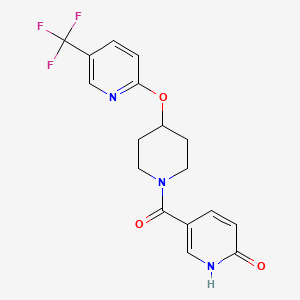
![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)
![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
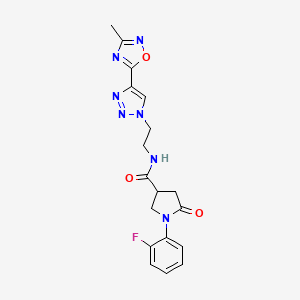
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
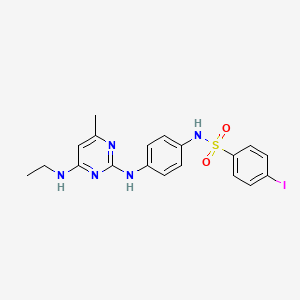
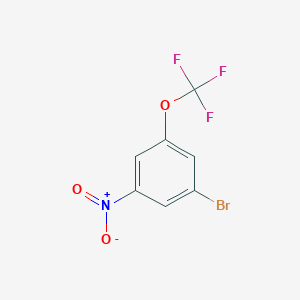
![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
